molecular formula C17H27N3 B13867762 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline

Katalognummer: B13867762
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: FKXSHSXMDBKGIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities.

Vorbereitungsmethoden

The synthesis of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline typically involves multi-step reactions. One common synthetic route includes the reaction of aniline with piperidine derivatives under specific conditions. The process may involve:

    Cyclization: Formation of the piperidine ring.

    Amination: Introduction of the amine group.

    Substitution: Attachment of the piperidine moiety to the aniline ring.

Industrial production methods often aim to optimize yield and purity while minimizing costs and environmental impact. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and anticancer effects.

Eigenschaften

Molekularformel

C17H27N3

Molekulargewicht

273.4 g/mol

IUPAC-Name

3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C17H27N3/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14,18H2

InChI-Schlüssel

FKXSHSXMDBKGIO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.